N-[cyano(thiophen-3-yl)methyl]-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide
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Overview
Description
N-[cyano(thiophen-3-yl)methyl]-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide is a complex organic compound that features a combination of thiophene and oxazole rings Thiophene is a sulfur-containing heterocycle, while oxazole is a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(thiophen-3-yl)methyl]-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide typically involves multi-step reactions. One common approach is the condensation of thiophene derivatives with oxazole precursors. The reaction conditions often include the use of catalysts such as triethylamine and solvents like ethanol. The process may involve heating and stirring to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
N-[cyano(thiophen-3-yl)methyl]-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or iodine can be used for electrophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-[cyano(thiophen-3-yl)methyl]-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of N-[cyano(thiophen-3-yl)methyl]-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the cyano group and heterocyclic rings allows for strong interactions with biological macromolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Such as 2-aminothiophene and 2-thiophenecarboxamide.
Oxazole derivatives: Such as 2-oxazolecarboxamide and 5-methyl-1,3-oxazole.
Uniqueness
N-[cyano(thiophen-3-yl)methyl]-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide is unique due to its combination of thiophene and oxazole rings, along with the cyano group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[cyano(thiophen-3-yl)methyl]-5-thiophen-2-yl-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2S2/c15-6-10(9-3-5-20-7-9)17-14(18)12-13(19-8-16-12)11-2-1-4-21-11/h1-5,7-8,10H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLIOSXNHSLIIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(N=CO2)C(=O)NC(C#N)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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